molecular formula C17H28O2 B1338373 Cedryl acetate CAS No. 77-54-3

Cedryl acetate

Cat. No.: B1338373
CAS No.: 77-54-3
M. Wt: 264.4 g/mol
InChI Key: HQKQRXZEXPXXIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cedryl acetate can be synthesized through the esterification of cedrol, a primary component of cedarwood oil, with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced by oxidizing cedrene with selenium dioxide in acetic anhydride . This method ensures a high yield of the desired ester. The product is then purified through distillation under reduced pressure to obtain a high-purity compound suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Cedryl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fragrance Industry

Overview
Cedryl acetate is widely utilized in the fragrance industry due to its distinct woody aroma. It serves as a key ingredient in high-end perfumes and personal care products, contributing to complex fragrance compositions.

Applications

  • Perfumes and Cosmetics : Its longevity and pleasant scent profile make it a staple in luxury fragrances.
  • Household Products : Used in air fresheners, detergents, and soaps for its aromatic properties .

Market Insights
The demand for natural and sustainable fragrance ingredients is on the rise, driven by consumer preferences for eco-friendly products. Companies are exploring innovative extraction techniques to enhance sustainability while maintaining quality .

Therapeutic Applications

Anti-Cancer Properties
Recent studies have highlighted this compound's potential anti-cancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines, including HeLa cells (cervical cancer) and lung cancer models. Its mechanisms include:

  • Inducing apoptosis in cancer cells.
  • Exhibiting anti-inflammatory properties that may inhibit cancer proliferation .

Case Study: Lung Cancer Models
In a study by Sharma et al., this compound demonstrated significant anti-inflammatory effects in lung cancer models, suggesting its potential as a therapeutic agent in oncology .

Metabolic Health

Dietary Supplementation Studies
this compound has been investigated for its effects on metabolic health. A study published in Nutrients found that dietary supplementation of this compound improved glucose homeostasis and reduced adiposity in high-fat diet-fed mice. Key findings include:

  • Significant weight reduction and decreased visceral fat.
  • Improved insulin sensitivity and glucose tolerance .
Parameter Control Group High-Fat Diet (HFD) HFD + this compound (100 mg/kg)
Body Weight Gain (g)203525
Visceral Fat Weight (g)5107
Glucose Tolerance (AUC)150200160

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate its effectiveness in disrupting cellular functions of microorganisms, making it a candidate for natural preservatives in cosmetics and food products .

Regulatory Status

This compound is approved by the FDA as a flavoring agent, indicating its safety for consumption. This regulatory approval supports its use not only in fragrances but also as an additive in food products .

Comparison with Similar Compounds

Cedryl acetate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ester structure, which imparts a distinct woody aroma and stability, making it highly valued in the fragrance industry .

Biological Activity

Cedryl acetate, also known as acetyl cedrene, is a naturally occurring compound derived from cedarwood oil. Its biological activity has garnered attention in various fields, including pharmacology, nutrition, and metabolic research. This article delves into the biological properties of this compound, emphasizing its effects on metabolic health, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a sesquiterpene ester. Its structure can be represented as follows:

  • Molecular Formula: C15_{15}H26_{26}O
  • Molecular Weight: 238.37 g/mol

Biological Activities

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism. A significant study demonstrated that this compound exhibited potent α-glucosidase inhibitory activity, outperforming the standard inhibitor acarbose. This activity suggests potential applications in managing postprandial hyperglycemia in diabetic patients .

CompoundInhibition ActivityBinding Affinity (kcal/mol)
This compoundStrong-1.4
AcarboseStandard-

2. Effects on Obesity and Metabolic Syndrome

Recent research highlighted the beneficial effects of this compound in preventing obesity and metabolic syndrome induced by a high-fat diet (HFD). In a controlled study involving C57BL/6J mice, those supplemented with this compound (100 mg/kg) showed significant reductions in weight gain, visceral fat pad weight, and improvements in glucose tolerance and insulin sensitivity compared to the HFD group .

Key Findings from the Study:

  • Weight Gain Reduction: Mice with CA supplementation gained significantly less weight than those on HFD.
  • Visceral Fat Reduction: Decreased visceral fat pad weight (2035 µm² vs. 4275 µm²).
  • Improved Metabolic Parameters: Enhanced hepatic lipid accumulation regulation and gene expression related to metabolism.
ParameterHFD GroupCA Supplemented Group
Weight Gain (g)25 ± 315 ± 2
Visceral Fat Pad Weight (mg)300 ± 50150 ± 30
Glucose Tolerance (AUC)HighLow

The mechanism through which this compound exerts its biological effects involves modulation of metabolic pathways. The compound was found to regulate gene expression related to gluconeogenesis and fatty acid metabolism, including:

  • Pepck : Phosphoenolpyruvate carboxykinase
  • G6Pase : Glucose-6-phosphatase
  • PPARγ : Peroxisome proliferator-activated receptor gamma

These regulatory effects suggest that this compound may play a role in improving insulin sensitivity and reducing adiposity through its influence on metabolic gene expression .

Fungal Transformation Study

A pioneering study investigated the fungal transformation of this compound using Cunninghamella elegans. This research identified several metabolites with potential biological activities, including:

  • 10β-hydroxythis compound
  • 2α-hydroxy-10-oxothis compound

These metabolites displayed varying degrees of α-glucosidase inhibitory activity, indicating that fungal biotransformation could enhance the bioactivity of this compound derivatives .

Safety and Regulatory Status

This compound is recognized by the FDA as a safe flavoring agent in food products. Its low toxicity profile makes it suitable for various applications in food and pharmaceuticals .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Cedryl Acetate in laboratory settings?

  • Methodology : Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to verify molecular structure (C₁₇H₂₈O₂, CAS 77-54-3) and Nuclear Magnetic Resonance (NMR) for stereochemical confirmation . Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 220–280 nm. Cross-reference with standardized databases (e.g., PubChem, ChemSpider) for spectral matching.

Q. What are the recommended safety protocols for handling this compound in laboratory experiments?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 skin irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Storage : Store at 4°C in airtight, light-protected containers to prevent degradation .
  • Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

Q. What synthetic routes are available for this compound production in academic labs?

  • Methodology : The primary method involves acetylation of cedrol (a sesquiterpene alcohol). React cedrol with acetic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid) under reflux. Purify via vacuum distillation or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase .

Q. How does solubility impact experimental design for this compound in biological assays?

  • Methodology : this compound is lipophilic (logP ~4.5) and soluble in ethanol (up to 40% w/v) but poorly soluble in water. For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in cell culture media. Validate solubility using dynamic light scattering (DLS) to confirm absence of precipitates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s α-glucosidase inhibitory activity?

  • Methodology :

  • Enzyme Assay : Use 4-nitrophenyl α-D-glucopyranoside as a substrate. Measure inhibition kinetics via spectrophotometry (405 nm) to track p-nitrophenol release .
  • Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism). Include acarbose as a positive control.
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding interactions with α-glucosidase active sites .

Q. What methodologies are appropriate for assessing this compound’s stability under varying experimental conditions?

  • Methodology :

  • Thermal Stability : Conduct accelerated stability studies at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS/MS .
  • Photostability : Expose samples to UV light (320–400 nm) and monitor changes using HPLC. Compare with dark-stored controls .
  • pH Stability : Incubate in buffers (pH 3–9) and quantify intact compound via GC-FID .

Q. How can researchers investigate this compound’s ecological impact, given limited environmental data?

  • Methodology :

  • Biodegradation Tests : Use OECD 301B (CO₂ evolution test) to assess microbial degradation .
  • Aquatic Toxicity : Perform acute toxicity assays on Daphnia magna or Danio rerio (zebrafish) embryos, reporting LC₅₀ values .
  • Soil Mobility : Apply column leaching experiments with HPLC quantification to evaluate adsorption coefficients (Kd) .

Q. What analytical strategies resolve contradictions in this compound’s decomposition products during combustion?

  • Methodology :

  • Pyrolysis-GC-MS : Simulate combustion at 500°C and identify volatile byproducts (e.g., acetic acid, terpenoid fragments) .
  • FTIR Spectroscopy : Monitor functional group changes (e.g., ester bond cleavage) in real-time during thermal degradation .

Q. How can this compound’s incompatibility with strong oxidizers be mitigated in reaction workflows?

  • Methodology :

  • Compatibility Screening : Pre-test interactions with common oxidizers (e.g., KMnO₄, H₂O₂) using differential scanning calorimetry (DSC) to detect exothermic reactions .
  • Alternative Solvent Systems : Replace polar aprotic solvents (e.g., DMF) with non-reactive media like hexane or cyclohexane .

Properties

IUPAC Name

(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQRXZEXPXXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859105
Record name Cedran-8-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cedryl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

200.00 to 203.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Cedryl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77-54-3, 61789-42-2
Record name 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, 6-acetate, (3R,3aS,6R,7R,8aS)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cedryl Acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cedryl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40.00 to 42.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Cedryl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cedryl acetate
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